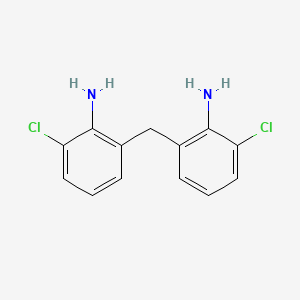

2,2'-Methylenebis(6-chloroaniline)

Description

Historical Context and Evolution of Research on Bis-chloroaniline Derivatives

The investigation into bis-chloroaniline derivatives is intrinsically linked to the post-World War II expansion of the polymer industry. The development of polyurethane and epoxy resins created a demand for effective curing agents, a role that aromatic diamines were found to fill adeptly. 4,4'-Methylenebis(2-chloroaniline) (B1676453) (MOCA) was first commercially produced in the United States in 1956 and became a widely used curative for polyurethane prepolymers and epoxy resins. nih.govwikipedia.org Its use led to the production of durable, castable rubber products with applications ranging from industrial tires and rollers to shock-absorption pads. nih.govadvecton.com

The initial research focus was primarily on the synthesis and application of these compounds, with methods for the preparation of MOCA by condensing ortho-chloroaniline with formaldehyde (B43269) becoming well-established. google.com However, the research landscape began to shift in the 1970s as toxicological concerns came to the forefront. Studies on MOCA revealed its carcinogenic potential in animals, prompting a new wave of research into the metabolism, genotoxicity, and mechanisms of action of bis-chloroaniline derivatives. wikipedia.orgcdc.gov This evolution in research from industrial application to toxicological assessment has shaped the scientific community's approach to this class of compounds, including the less-studied isomers like 2,2'-Methylenebis(6-chloroaniline).

Scope and Significance of Academic Inquiry into 2,2'-Methylenebis(6-chloroaniline)

Academic inquiry into 2,2'-Methylenebis(6-chloroaniline) is still in its early stages, with much of its significance inferred from the extensive body of work on its isomer, MOCA. The primary significance of studying this specific isomer lies in understanding how the positional differences of the chloro and amino groups on the aniline (B41778) rings affect the compound's physical, chemical, and biological properties.

The reactivity of aromatic diamines as curing agents is influenced by the steric and electronic effects of substituents on the aromatic rings. The placement of chlorine atoms at the 6-position, ortho to the amino group, in 2,2'-Methylenebis(6-chloroaniline) would be expected to create significant steric hindrance around the nitrogen atoms. This could potentially alter its reactivity in polymerization reactions compared to MOCA, where the chlorine is ortho to the methylene (B1212753) bridge. A recent study on 4,4′-methylenebis(3-chloro-2,6-diethylaniline), a structurally related compound, highlighted how the presence and position of substituents affect the twist angle between the aromatic rings and the resulting crystal packing, which in turn can influence reactivity. nih.govresearchgate.net

Furthermore, the metabolism and toxicological profile of aromatic amines are highly dependent on their structure. The carcinogenicity of MOCA is linked to its metabolic activation to reactive intermediates that can bind to DNA. cdc.gov Investigating the metabolism of 2,2'-Methylenebis(6-chloroaniline) is crucial to determine if similar bioactivation pathways exist and to assess its potential health risks. The development of analytical methods, such as those established for MOCA, will be essential for such studies. acs.org

Current Paradigms and Knowledge Gaps in the Study of 2,2'-Methylenebis(6-chloroaniline)

The current paradigm for studying new or less-characterized chemical compounds involves a multi-faceted approach that includes synthesis, structural characterization, evaluation of potential applications, and a thorough toxicological assessment. For 2,2'-Methylenebis(6-chloroaniline), significant knowledge gaps exist across all these areas.

Synthesis and Characterization: While general methods for synthesizing methylene-bridged anilines are known, specific, optimized synthetic routes and detailed characterization data for 2,2'-Methylenebis(6-chloroaniline) are not widely published. google.com

Physical and Chemical Properties: There is a lack of publicly available, experimentally determined data for the fundamental physical and chemical properties of 2,2'-Methylenebis(6-chloroaniline). The table below presents data for the well-studied isomer, MOCA, which serves as a reference point.

| Property | Value for 4,4'-Methylenebis(2-chloroaniline) (MOCA) |

| Molecular Formula | C₁₃H₁₂Cl₂N₂ |

| Molecular Weight | 267.15 g/mol |

| Appearance | Colorless to yellow or light brown crystalline solid |

| Melting Point | 102-107 °C |

| Boiling Point | 202-214 °C at 0.3 mmHg |

| Solubility | Slightly soluble in water; soluble in diluted acids and most organic solvents |

Data sourced from who.intsigmaaldrich.comsigmaaldrich.com

Toxicological Data: The most significant knowledge gap is the lack of toxicological data for 2,2'-Methylenebis(6-chloroaniline). The extensive toxicological profile of MOCA, which is classified as a probable human carcinogen, underscores the importance of conducting such studies for its isomers. wikipedia.orgornl.gov The table below summarizes key toxicological findings for MOCA.

| Endpoint | Observation for 4,4'-Methylenebis(2-chloroaniline) (MOCA) |

| Carcinogenicity | Sufficient evidence in experimental animals (liver, lung, bladder, and mammary tumors); classified as a Group 1 carcinogen by IARC (proven human carcinogen). wikipedia.org |

| Mutagenicity | Induced mutations in various experimental systems. |

| Target Organs | Liver, bladder, lungs, mammary glands. nj.gov |

Data sourced from wikipedia.orgnj.gov

Future research on 2,2'-Methylenebis(6-chloroaniline) will likely focus on filling these knowledge gaps. This will involve developing efficient synthetic methods, characterizing its physicochemical properties, and conducting comprehensive toxicological evaluations to understand its potential risks and benefits in comparison to its well-established isomer.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3813-08-9 |

|---|---|

Molecular Formula |

C13H12Cl2N2 |

Molecular Weight |

267.15 g/mol |

IUPAC Name |

2-[(2-amino-3-chlorophenyl)methyl]-6-chloroaniline |

InChI |

InChI=1S/C13H12Cl2N2/c14-10-5-1-3-8(12(10)16)7-9-4-2-6-11(15)13(9)17/h1-6H,7,16-17H2 |

InChI Key |

QRNOKNRQGABGFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)CC2=C(C(=CC=C2)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,2 Methylenebis 6 Chloroaniline

Established Synthetic Routes to 2,2'-Methylenebis(6-chloroaniline)

The primary and most established method for synthesizing methylene-bridged anilines involves the acid-catalyzed condensation of an aniline (B41778) precursor with a formaldehyde (B43269) source.

The synthesis of 2,2'-Methylenebis(6-chloroaniline) is typically achieved through the condensation reaction of 2-chloroaniline (B154045) with formaldehyde. google.com This reaction is generally carried out in the presence of a strong acid, such as hydrochloric acid (HCl), which acts as a catalyst. nih.gov The process begins with the protonation of the formaldehyde, making it a more reactive electrophile. The electron-rich aromatic ring of 2-chloroaniline then attacks the activated formaldehyde, leading to the formation of an intermediate aminobenzyl alcohol. This intermediate is rapidly protonated and loses water to form a reactive carbocation. A second molecule of 2-chloroaniline then attacks this carbocation, resulting in the formation of the methylene (B1212753) bridge that connects the two chloroaniline units.

Optimizing the synthesis of 2,2'-Methylenebis(6-chloroaniline) is crucial for maximizing yield and minimizing the formation of byproducts, such as trimers and other oligomers. who.int Key parameters for optimization include the molar ratios of the reactants, temperature, reaction time, and the concentration of the acid catalyst. google.com For example, a patent for a similar process specifies a molar ratio of ortho-chloroaniline to formaldehyde between 1.9:1 and 2.0:1, and a molar ratio of hydrochloric acid to ortho-chloroaniline of at least 1.35:1 to achieve high yields of the desired diamine. google.com

Modern approaches to reaction optimization increasingly employ computational methods like Bayesian optimization. mdpi.com This technique uses statistical models to predict the outcome of a reaction based on an initial set of experiments. It can efficiently explore a wide range of reaction parameters to identify the optimal conditions for yield or purity with fewer experiments than traditional methods. mdpi.com For the synthesis of 2,2'-Methylenebis(6-chloroaniline), such an approach could systematically fine-tune the variables listed in the table below to enhance production efficiency.

| Parameter | Description | Typical Range for Optimization | Potential Impact on Reaction |

|---|---|---|---|

| Molar Ratio (2-Chloroaniline:Formaldehyde) | The stoichiometric balance between the aniline and the bridging agent. | 1.8:1 to 2.5:1 | Affects yield and formation of oligomeric byproducts. |

| Acid Catalyst Concentration | The amount of acid (e.g., HCl) relative to the aniline precursor. | 1:1 to 1.5:1 (Acid:Aniline) | Influences reaction rate and intermediate stability. google.com |

| Temperature | The temperature at which the condensation and rearrangement occur. | 50°C to 120°C | Controls reaction kinetics and can influence isomer distribution. google.com |

| Reaction Time | The duration of the heating/reaction phase. | 1 to 5 hours | Ensures complete conversion of reactants. nih.gov |

Novel and Sustainable Synthetic Approaches for 2,2'-Methylenebis(6-chloroaniline)

While the established condensation reaction is effective, modern chemical synthesis emphasizes the development of more sustainable and efficient methods.

The synthesis of methylenebis-aniline compounds is fundamentally catalyst-mediated, with mineral acids like HCl being the traditional choice. google.com Novel approaches focus on exploring alternative catalysts that may offer improved selectivity, easier separation from the product mixture, and milder reaction conditions. The use of solid acid catalysts, for example, is a promising area of research in related fields. These catalysts can be easily filtered out of the reaction mixture, simplifying purification and reducing corrosive waste streams. While specific research into novel catalysts for 2,2'-Methylenebis(6-chloroaniline) is not widely published, the principles are broadly applicable to aniline-formaldehyde condensations.

Green chemistry aims to reduce the environmental impact of chemical processes through a set of twelve principles. uniroma1.it Applying these principles to the production of 2,2'-Methylenebis(6-chloroaniline) could involve several key strategies:

Waste Prevention : Optimizing reactions to maximize the conversion of reactants into the final product, thereby minimizing waste. uniroma1.it

Atom Economy : Designing synthetic routes that incorporate the maximum amount of starting materials into the final product. The condensation reaction is inherently efficient in this regard, with water being the main byproduct.

Use of Safer Solvents and Auxiliaries : The synthesis of a related compound, 4,4'-methylenebis(2,6-diethylaniline), has been demonstrated using water as the solvent, which is an environmentally benign choice. nih.gov

Catalysis : Employing recyclable catalysts, such as solid acids, can reduce waste and avoid the use of corrosive and hazardous mineral acids. uniroma1.it

Energy Efficiency : Developing synthetic routes that can be performed at ambient temperature and pressure would reduce energy consumption. Continuous flow processing is another strategy that can improve energy efficiency and reaction control. uniroma1.it

Derivatization and Functionalization Reactions of 2,2'-Methylenebis(6-chloroaniline)

The two primary amine (-NH₂) groups on the 2,2'-Methylenebis(6-chloroaniline) molecule are the main sites for derivatization and functionalization. These reactions are important for analytical purposes and for incorporating the molecule into larger polymer structures.

For analytical applications, particularly in gas chromatography (GC), the amine groups are often derivatized to increase the molecule's volatility and thermal stability. This is a common practice for the analysis of the related compound MOCA in biological samples. nih.govnih.gov The primary amine groups can be readily acylated. For instance, reaction with N-methyl-bis(trifluoroacetamide) replaces the active hydrogens on the amine groups with trifluoroacetyl groups. nih.gov Similarly, pentafluoropropionic anhydride (B1165640) is used to create pentafluoropropyl derivatives, which are highly sensitive to detection by electron capture or mass spectrometry. nih.govrsc.org

In polymer chemistry, the diamine functionality allows 2,2'-Methylenebis(6-chloroaniline) to act as a building block or curing agent. It can react with compounds like maleate-functionalized polymers, where the diamine serves as a grafting agent to link polymer chains together, modifying the material's properties. epo.org It is also used as a hardener for epoxy resins and in the production of polyurethanes, where the amine groups react with epoxy or isocyanate groups, respectively, to form a cross-linked polymer network. nih.govwho.int

| Reaction Type | Reagent(s) | Functional Group Formed | Application |

|---|---|---|---|

| Acylation (Derivatization) | Pentafluoropropionic anhydride nih.govrsc.org | N-pentafluoropropionyl amide | GC-MS analysis |

| Acylation (Derivatization) | N-methyl-bis(trifluoroacetamide) nih.gov | N-trifluoroacetyl amide | GC-ECD analysis |

| Acetylation (Metabolism/Derivatization) | Acetyl Coenzyme A (in vivo) / Acetic Anhydride (in vitro) | N-acetyl amide | Biomarker analysis nih.gov |

| Polymer Grafting | Maleate functionalized polymers epo.org | Succinimide linkage | Polymer modification |

| Polymer Curing | Epoxy resins, Diisocyanates nih.govwho.int | β-hydroxy amine, Urea linkage | Formation of thermoset polymers |

Amination and Acylation Strategies

The primary amino groups of 2,2'-Methylenebis(6-chloroaniline) are nucleophilic and readily undergo acylation reactions with various reagents. This reactivity is the foundation for its use in step-growth polymerization.

Acylation for Polyamide and Polyimide Synthesis: The most significant acylation strategy involving 2,2'-Methylenebis(6-chloroaniline) is its reaction with diacyl chlorides or dianhydrides to form polyamides and polyimides, respectively. These reactions are fundamental to the production of high-performance polymers.

Polyamide Formation: In a typical polycondensation reaction, the diamine is treated with a diacyl chloride. The nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl chloride results in the formation of an amide linkage and the elimination of hydrogen chloride. When this reaction is carried out with difunctional monomers, a long-chain polyamide is produced. The general conditions for such polymerizations often involve low-temperature solution or interfacial methods to manage the reaction rate and achieve high molecular weights. researchgate.net

Polyimide Formation: The synthesis of polyimides from 2,2'-Methylenebis(6-chloroaniline) involves a two-step or one-step process with a tetracarboxylic dianhydride. The initial reaction forms a polyamic acid (PAA), which is a soluble intermediate. This PAA is then subjected to thermal or chemical cyclodehydration to form the final, highly stable polyimide. rsc.org One-step polycondensation at high temperatures is also a viable method. rsc.org The presence of the ortho-chloro substituents can influence the solubility and processing characteristics of both the PAA intermediate and the final polyimide.

| Reactant A | Reactant B (Example) | Resulting Polymer | Linkage Formed |

| 2,2'-Methylenebis(6-chloroaniline) | Adipoyl chloride | Polyamide | Amide (-CO-NH-) |

| 2,2'-Methylenebis(6-chloroaniline) | Pyromellitic dianhydride (PMDA) | Polyimide | Imide |

Halogenation and Dehalogenation Studies

Specific literature detailing the further halogenation or the dehalogenation of 2,2'-Methylenebis(6-chloroaniline) is not extensively available. However, the chemical principles governing such transformations on aromatic amines can be inferred.

Halogenation: The existing chlorine atoms on the rings are deactivating and ortho-, para-directing for electrophilic aromatic substitution. The powerful activating and ortho-, para-directing effect of the amine groups would likely dominate, directing incoming electrophiles (e.g., Br+, Cl+) to the positions ortho and para to the NH2 groups. However, the steric hindrance from the methylene bridge and the existing chlorine atoms would significantly influence the regioselectivity and feasibility of such reactions.

Dehalogenation: The removal of the chlorine atoms (dehalogenation) from the aromatic rings is a reductive process. Catalytic hydrogenation is a common method for dehalogenating aryl halides. This would typically involve reacting the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), often with a base to neutralize the resulting HCl. Such a transformation would convert 2,2'-Methylenebis(6-chloroaniline) into 4,4'-Methylenebis(2-aminophenol) or other reduced products, fundamentally altering its chemical identity and subsequent reactivity in polymerization.

Formation of Oligomeric and Polymeric Structures involving 2,2'-Methylenebis(6-chloroaniline)

The difunctional nature of 2,2'-Methylenebis(6-chloroaniline) makes it a valuable monomer for synthesizing various polymers, particularly high-performance polyimides. It is explicitly mentioned as a suitable polyamine for incorporation into polymer compositions. epo.org

Research into polyimides derived from diamines with ortho-alkyl substituents provides a strong analogue for the behavior of 2,2'-Methylenebis(6-chloroaniline). For instance, polyimides synthesized from 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD) and ortho-methyl-substituted diamines show high thermal stability, with decomposition temperatures exceeding 493°C and glass transition temperatures above 336°C. rsc.org The presence of these ortho substituents can enhance gas permeability and selectivity in the resulting polymer membranes. rsc.org

The synthesis typically involves a one-step polycondensation reaction in a high-boiling solvent like m-cresol (B1676322) with a catalyst such as isoquinoline. The resulting polymers can be cast into films from solution, demonstrating their processability.

Below is a table summarizing the properties of a polyimide synthesized from a structurally analogous ortho-substituted diamine, which provides insight into the expected performance of polymers derived from 2,2'-Methylenebis(6-chloroaniline).

| Polymer (Analogue) | Diamine Monomer | Dianhydride Monomer | Td (5% weight loss, °C) | Tg (°C) | CO2 Permeability (Barrer) |

| DPPD-MBDAM rsc.org | 3,3'-Dimethyl-4,4'-diaminodiphenylmethane (MBDAM) | DPPD | 534 | 409 | 565 |

The data for the analogous polymer suggests that a polyimide incorporating 2,2'-Methylenebis(6-chloroaniline) would also exhibit high thermal stability due to the rigid aromatic backbone and stable imide linkages.

Environmental Dynamics and Abiotic Transformation of 2,2 Methylenebis 6 Chloroaniline

Environmental Distribution and Phase Partitioning of 2,2'-Methylenebis(6-chloroaniline)

The environmental distribution of 2,2'-Methylenebis(6-chloroaniline), also known as MOCA, is largely governed by its physicochemical properties, which influence its partitioning between soil, water, and air. Once released into the environment, its fate is determined by a complex interplay of sorption, volatilization, and degradation processes.

Sorption and Desorption Processes in Diverse Environmental Matrices

The sorption of 2,2'-Methylenebis(6-chloroaniline) to soil and sediment is a critical process that dictates its mobility and bioavailability. The extent of sorption is influenced by the organic carbon content of the soil, clay mineralogy, and pH.

Research on chloroanilines, a class of compounds to which MOCA belongs, reveals that sorption is a key factor in their environmental behavior. Studies have shown that montmorillonite (B579905) clay has a higher sorption capacity for chloroanilines than kaolinite. nih.govresearchgate.net This is attributed to the potential for the pollutant to not only adsorb to the mineral surface but also to intercalate into the interlayer spaces of the swelling montmorillonite structure. nih.govresearchgate.net The amount of chloroaniline sorbed generally increases with its concentration in the solution and its lipophilicity. nih.govresearchgate.net For instance, the more lipophilic trichloroaniline exhibits greater sorption than 3-chloroaniline. nih.govresearchgate.net

The mechanisms governing sorption are complex and can include cation exchange, surface complexation (both inner-sphere and outer-sphere), and partitioning into soil organic matter. researchgate.net The properties of both the chemical, such as its pKa and hydrophobicity, and the soil, including its organic matter content and the types of clay minerals present, are determinant factors. researchgate.net

Table 1: Sorption Coefficients (Kd) for Representative Chloroanilines on Clay Minerals

| Compound | Clay Mineral | Sorption Coefficient (Kd) (L/g) |

| 3-chloroaniline | Kaolinite | 0.0030 |

| 2,4,6-trichloroaniline | Montmorillonite | 0.0488 |

This table is based on data for representative chloroanilines to illustrate the principles of sorption. nih.gov

Volatilization and Atmospheric Transport Considerations

Volatilization from soil and water surfaces can be a significant pathway for the atmospheric distribution of chemical compounds. This process is influenced by the compound's vapor pressure and Henry's Law constant, as well as environmental factors like temperature, soil moisture, and air movement. researchgate.net For many pesticides, volatilization can account for a substantial loss, in some cases up to 90% of the applied dose. researchgate.net

The rate of volatilization can vary significantly, with observed fluxes for some pesticides ranging from 0.1 to 80 g·ha⁻¹·h⁻¹ on the day of application. researchgate.net Generally, volatilization is faster and more extensive from plant surfaces compared to soil. researchgate.net The process can persist for days to weeks and may exhibit diurnal cycles. researchgate.net

Once in the atmosphere, 2,2'-Methylenebis(6-chloroaniline) can be subject to long-range transport, depending on its atmospheric lifetime. Its persistence in the atmosphere is determined by its reactivity with photochemically produced oxidants, such as hydroxyl radicals.

Biotic Degradation and Environmental Attenuation of 2,2 Methylenebis 6 Chloroaniline

Microbial Metabolism of 2,2'-Methylenebis(6-chloroaniline)

The microbial breakdown of complex organic molecules is a key process in the detoxification of contaminated environments. While specific studies on the microbial metabolism of 2,2'-Methylenebis(6-chloroaniline) are limited, extensive research on the degradation of simpler chloroanilines provides a strong basis for understanding its potential metabolic pathways.

Isolation and Characterization of Degrading Microbial Strains

The isolation of microbial strains capable of degrading chlorinated aromatic compounds is a crucial first step in developing bioremediation strategies. Numerous bacteria have been identified that can utilize chloroanilines as a source of carbon and nitrogen. For instance, strains of Comamonas and Delftia acidovorans have been isolated from industrial wastewater and linuron-treated soil, demonstrating the ability to metabolize 3-chloroaniline. sciepub.com Similarly, Acinetobacter baumannii and Pseudomonas putida have been enriched from agricultural soil and can degrade 4-chloroaniline. nih.gov

While no strains have been specifically reported for the degradation of 2,2'-Methylenebis(6-chloroaniline), it is hypothesized that similar genera of bacteria, particularly those from contaminated sites with a history of industrial pollution, would be promising candidates for isolation. The process of isolating such strains typically involves enrichment cultures in media containing the target compound as the sole carbon or nitrogen source. Subsequent characterization would involve morphological, biochemical, and 16S rRNA gene sequencing to identify the isolates.

Table 1: Examples of Bacterial Strains Degrading Related Chloroaniline Compounds

| Bacterial Strain | Degraded Compound | Source of Isolation |

| Comamonas testosteroni | 3-Chloroaniline | Wastewater treatment plant |

| Delftia acidovorans | 3-Chloroaniline | Wastewater treatment plant / Linuron-treated soil |

| Acinetobacter baumannii CA2 | 4-Chloroaniline | Agricultural soil |

| Pseudomonas putida CA16 | 4-Chloroaniline | Agricultural soil |

| Diaphorobacter sp. PCA039 | p-Chloroaniline | Not specified |

| Pseudomonas acidovorans CA50 | 2-Chloroaniline (B154045) | Not specified |

This table is illustrative and based on the degradation of related, simpler chloroanilines, as specific data for 2,2'-Methylenebis(6-chloroaniline) is not available.

Elucidation of Biodegradation Pathways and Intermediates

The biodegradation of chloroanilines typically proceeds through a series of enzymatic reactions that ultimately lead to the cleavage of the aromatic ring. Based on studies of monochloroanilines, the initial step is often an oxidative deamination catalyzed by an aniline (B41778) dioxygenase, which converts the chloroaniline to a corresponding chlorocatechol. frontiersin.org For 2,2'-Methylenebis(6-chloroaniline), a plausible initial step would involve the cleavage of the methylene (B1212753) bridge, potentially followed by the degradation of the resulting 6-chloroaniline monomers.

Once chlorocatechol is formed, the degradation can proceed via two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway. frontiersin.orgnih.gov

Ortho-cleavage pathway: In this pathway, the aromatic ring of chlorocatechol is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase, leading to the formation of chloro-muconic acid. Subsequent enzymatic reactions further break down this intermediate. frontiersin.org

Meta-cleavage pathway: This pathway involves the cleavage of the ring adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, resulting in the formation of a hydroxymuconic semialdehyde. nih.gov

The specific pathway utilized depends on the microbial strain and the specific isomer of the chloroaniline. For instance, the degradation of p-chloroaniline by Diaphorobacter sp. PCA039 has been shown to proceed through a meta-cleavage pathway, which was considered a novel finding as previous reports primarily indicated ortho-cleavage for chloroanilines. nih.gov Intermediates identified in this pathway included 4-chlorocatechol (B124253) and 2-hydroxy-5-chloromuconic semialdehyde. nih.gov

Enzyme Systems Involved in the Biotransformation of 2,2'-Methylenebis(6-chloroaniline)

The key enzymes driving the biodegradation of chlorinated aromatic compounds are oxygenases, which incorporate oxygen atoms into the aromatic ring, making it more susceptible to cleavage. In the context of chloroaniline degradation, several enzyme systems are of particular importance:

Aniline Dioxygenase: This enzyme is often responsible for the initial attack on the aniline ring, catalyzing the hydroxylation and deamination of chloroanilines to form chlorocatechols. frontiersin.org The gene tdnQ, which is involved in the oxidative deamination of aniline, has been studied in Comamonas testosteroni and Delftia acidovorans. sciepub.com

Catechol Dioxygenases: These enzymes are critical for the ring cleavage step.

Catechol 1,2-dioxygenase: This enzyme catalyzes the intradiol cleavage of the aromatic ring in the ortho-cleavage pathway. frontiersin.org

Catechol 2,3-dioxygenase: This enzyme is responsible for the extradiol cleavage in the meta-cleavage pathway. nih.gov

While not microbial, studies on the metabolism of the related compound 4,4'-methylenebis(2-chloroaniline) (B1676453) (MOCA) by liver microsomes have shown the involvement of mixed-function oxidase enzyme systems, leading to N- and ortho-hydroxylation. This suggests that similar initial enzymatic attacks could occur in microbial systems.

Phytoremediation Potential for 2,2'-Methylenebis(6-chloroaniline)

Phytoremediation is an emerging technology that utilizes plants to remove, degrade, or contain environmental pollutants. nih.gov While specific studies on the phytoremediation of 2,2'-Methylenebis(6-chloroaniline) are not available, research on the uptake and metabolism of other aromatic pollutants by plants provides a basis for assessing its potential. nih.govmdpi.commdpi.comresearchgate.netresearchgate.net

Plants can employ several mechanisms to remediate soil and water contaminated with organic compounds:

Phytoextraction: The uptake of contaminants from the soil by plant roots and their translocation to the harvestable parts of the plant.

Phytodegradation: The breakdown of contaminants within the plant tissues by metabolic processes.

Rhizodegradation: The breakdown of contaminants in the soil by microorganisms in the root zone (rhizosphere), which is stimulated by the exudates from the plant roots.

Aromatic and medicinal plants are considered promising candidates for the phytoremediation of organic pollutants because they are generally not part of the food chain, reducing the risk of contaminant transfer to humans or animals. mdpi.comresearchgate.netresearchgate.net Furthermore, some aromatic plants have been shown to have enhanced essential oil production under stress from pollutants. researchgate.net

For a compound like 2,2'-Methylenebis(6-chloroaniline), the effectiveness of phytoremediation would depend on its bioavailability in the soil, its uptake efficiency by plant roots, and the plant's ability to metabolize it into less toxic compounds.

Environmental Fate Modeling and Prediction for Biotic Processes of 2,2'-Methylenebis(6-chloroaniline)

Environmental fate models are mathematical tools used to predict the transport, transformation, and ultimate fate of chemicals in the environment. nih.gov These models integrate the physical, chemical, and biological processes that affect a compound's distribution in different environmental compartments such as air, water, soil, and sediment.

For biotic processes, fate models typically incorporate parameters such as biodegradation rate constants. These constants are often derived from laboratory experiments or estimated based on the chemical's structure and properties. Multimedia models like BETR-Global can simulate the long-range transport and fate of persistent organic pollutants. nih.gov

To model the biotic degradation of 2,2'-Methylenebis(6-chloroaniline), the following data would be crucial:

Biodegradation rates: Quantitative data on the rate of its degradation by various microbial communities under different environmental conditions (e.g., aerobic, anaerobic, different temperatures and pH).

Partition coefficients: These determine how the compound distributes between soil/sediment and water, which affects its availability for microbial attack.

Metabolic pathways and products: Understanding the degradation pathway is essential for predicting the formation of potentially more or less toxic intermediates.

Given the lack of specific experimental data for 2,2'-Methylenebis(6-chloroaniline), initial modeling efforts would likely rely on data from structurally similar compounds, such as other chlorinated anilines, and quantitative structure-activity relationship (QSAR) models to estimate its degradation potential.

Advanced Analytical Methodologies for the Trace Analysis of 2,2 Methylenebis 6 Chloroaniline

Sample Preparation and Extraction Techniques for Complex Environmental Matrices

The initial and most critical stage in the analysis of 4,4'-Methylenebis(2-chloroaniline) (B1676453) from intricate matrices like soil, water, or biological fluids is sample preparation. rsc.org The primary goals are to isolate the target analyte from interfering substances, concentrate it to a level amenable to instrumental detection, and present it in a solvent compatible with the analytical system. rsc.org The choice of technique is dictated by the sample type, the concentration of the analyte, and the subsequent analytical method. rsc.org

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a conventional method used for the extraction of 4,4'-Methylenebis(2-chloroaniline), particularly from aqueous samples like urine. nih.gov Optimization of LLE often involves adjusting the pH of the sample. For instance, in the analysis of urinary MOCA, alkaline hydrolysis is a key step to release conjugated metabolites before extraction with an organic solvent. nih.gov This ensures that both free and metabolized forms of the compound are measured.

Solid-Phase Extraction (SPE) has emerged as a more efficient and less solvent-intensive alternative to LLE. nih.gov It involves passing the liquid sample through a solid sorbent packed in a cartridge, which retains the analyte. The analyte is then eluted with a small volume of an appropriate solvent. For MOCA analysis in urine, a common approach involves initial protein precipitation with acetonitrile (B52724), followed by cleanup using an SPE cartridge to eliminate matrix effects and improve recovery. nih.gov

| Extraction Technique | Matrix | Key Optimization Steps | Recovery Rate | Reference |

| Liquid-Liquid Extraction (LLE) | Urine | Alkaline hydrolysis prior to extraction | 94-99% | nih.gov |

| Ion-Paired Solid-Phase Extraction (SPE) | Urine | Use of 1-heptanesulfonic acid as an ion-pairing agent with an octadecylsilica column | 97.1-99.5% | nih.gov |

| Solid-Phase Extraction (SPE) | Urine | Protein precipitation with acetonitrile followed by SPE cleanup | Not specified, but noted to improve recovery | nih.gov |

Microextraction Techniques for Low-Concentration Detection

To meet the demand for analyzing minute quantities of pollutants, various microextraction techniques have been developed. These methods are characterized by their minimal use of solvents and high enrichment factors. mdpi.com They include sorbent-based techniques like solid-phase microextraction (SPME) and liquid-based techniques like dispersive liquid-liquid microextraction (DLLME). mdpi.com

SPME utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase. The fiber is exposed to the sample (or its headspace), where the analyte partitions onto the coating. The fiber is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. While specific applications of SPME for 4,4'-Methylenebis(2-chloroaniline) are not extensively documented in the provided literature, its success with other aromatic amines suggests high potential. The technique is solvent-free, simple, and efficient. mdpi.com

Liquid-phase microextraction (LPME) encompasses several variations, including single-drop microextraction (SDME) and hollow-fiber LPME (HF-LPME). mdpi.com These methods involve the extraction of analytes from an aqueous sample into a micro-liter volume of an organic solvent. The high sample-to-acceptor volume ratio leads to significant pre-concentration, making these techniques ideal for trace analysis. mdpi.com DLLME is a particularly rapid method where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample, forming a cloudy solution that facilitates fast analyte transfer to the extraction solvent. mdpi.com

Chromatographic Separation and Detection of 4,4'-Methylenebis(2-chloroaniline)

Following extraction and concentration, chromatographic techniques are employed to separate 4,4'-Methylenebis(2-chloroaniline) from any remaining co-extracted compounds before its quantification.

High-Performance Liquid Chromatography (HPLC) coupled with Various Detectors (e.g., UV, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of 4,4'-Methylenebis(2-chloroaniline), especially from biological matrices. osha.govnih.gov The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.

A variety of detectors can be coupled with HPLC for the quantification of this compound:

UV Detection: MOCA absorbs ultraviolet light, allowing for its detection and quantification. A method for airborne MOCA uses a UV detector set at 254 nm, which can quantify as little as 3 ng of the compound. osti.gov

Electrochemical Detection: This highly sensitive technique measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. For urinary MOCA, HPLC with electrochemical detection has achieved a sensitivity of 1 µg/L. nih.gov

Tandem Mass Spectrometry (LC/MS/MS): This is one of the most sensitive and specific methods available. After separation by HPLC, the analyte is ionized and identified based on its mass-to-charge ratio and fragmentation patterns. An LC/MS/MS method has been developed to simultaneously analyze MOCA and its primary metabolite, N-acetyl-MOCA, in urine, with a limit of quantitation of 1.0 ng/mL for MOCA. nih.gov

| Method | Detector | Matrix | Limit of Detection/Quantitation | Reference |

| HPLC | UV (254 nm) | Air | 0.15 µ g/sample (Quantitation) | osti.gov |

| HPLC | Electrochemical | Urine | 1 µg/L (Sensitivity) | nih.gov |

| LC/MS/MS | Tandem Mass Spectrometry | Urine | 1.0 ng/mL (LOQ) | nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful technique for analyzing 4,4'-Methylenebis(2-chloroaniline). However, due to the compound's low volatility, a derivatization step is typically required to convert it into a more volatile form suitable for GC analysis. rsc.orgnih.govsemanticscholar.org This process not only improves chromatographic performance but can also enhance detector sensitivity. semanticscholar.org

Common derivatization and detection strategies include:

Acylation: The amine groups of MOCA are reacted with reagents like heptafluorobutyric acid anhydride (B1165640) or N-methyl-bis(trifluoroacetamide) to form stable, volatile derivatives. nih.govnih.gov

Electron Capture Detection (GC-ECD): This detector is highly sensitive to halogenated compounds. The fluoroacyl derivatives of MOCA are strongly electron-capturing, making GC-ECD an excellent choice for trace-level detection. nih.govnih.gov A method using this approach reported a limit of detection of 0.3 µg/l in urine. nih.gov

Mass Spectrometry (GC-MS): This provides definitive identification and quantification. A highly sensitive and specific assay using capillary GC coupled with negative ion chemical ionization mass spectrometry (NICI-MS) has been reported for MOCA in urine. rsc.orgnih.gov This method, which involves derivatization with pentafluoropropionic anhydride, achieved a detection limit of 1 µg/dm³ (1 µg/L). rsc.orgnih.gov

| Derivatizing Agent | Detector | Matrix | Limit of Detection (LOD) | Reference |

| N-methyl-bis(trifluoroacetamide) | ECD | Urine | 0.3 µg/L | nih.gov |

| Heptafluorobutyric acid anhydride | ECD | Urine | Not Specified | nih.gov |

| Pentafluoropropionic anhydride | NICI-MS | Urine | 1 µg/L | rsc.orgnih.gov |

Ion Chromatography and Capillary Electrophoresis Applications

While HPLC and GC are the most established methods, other techniques show promise for the analysis of 4,4'-Methylenebis(2-chloroaniline).

Capillary Electrophoresis (CE) separates ions based on their electrophoretic mobility in an electric field. analyticaltoxicology.com As an amine, MOCA can be protonated in an acidic buffer to form a positive ion, making it suitable for separation by CE. analyticaltoxicology.com CE offers advantages such as high separation efficiency, short analysis times, and extremely small sample volume requirements. analyticaltoxicology.com While specific, routine CE methods for MOCA are not widely published, modes like micellar electrokinetic capillary chromatography (MEKC) could theoretically be applied. MEKC allows for the separation of neutral molecules by their differential partitioning into charged micelles, which could be used to separate MOCA from neutral interferents in a sample. analyticaltoxicology.com

Ion Chromatography (IC) is primarily designed for the separation of inorganic and small organic ions. Its direct application to a larger, relatively nonpolar molecule like 4,4'-Methylenebis(2-chloroaniline) is less common compared to reversed-phase HPLC or GC.

Mass Spectrometric Identification and Quantification of 2,2'-Methylenebis(6-chloroaniline) and its Transformation Products

Mass spectrometry (MS) stands as a cornerstone for the sensitive detection and reliable identification of 2,2'-Methylenebis(6-chloroaniline) and its various transformation products in complex matrices. When coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), MS-based methods provide exceptional specificity and sensitivity. The inherent capabilities of mass spectrometry allow for the determination of the molecular weight of the parent compound and its metabolites, and further structural details can be obtained through fragmentation analysis.

The analysis of related aromatic amines, such as 4,4'-methylenebis(2-chloroaniline) (MOCA), has demonstrated the power of these techniques. For instance, methods have been developed for the simultaneous analysis of MOCA and its acetylated metabolite in urine using LC-MS, highlighting the applicability for monitoring related compounds. nih.gov The general workflow involves ionization of the target analytes, separation of the resulting ions based on their mass-to-charge ratio (m/z), and their detection. The high sensitivity of modern mass spectrometers enables the detection of trace levels of these compounds. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of analytes within complex mixtures. mdpi.com The process involves selecting a precursor ion (for example, the protonated molecule [M+H]⁺ of 2,2'-Methylenebis(6-chloroaniline)) and subjecting it to collision-induced dissociation (CID). This fragmentation process breaks the precursor ion into smaller, characteristic product ions. The resulting fragmentation pattern is akin to a molecular fingerprint, providing detailed structural information. nih.govresearchgate.net

For 2,2'-Methylenebis(6-chloroaniline), key fragmentation pathways would likely involve the cleavage of the methylene (B1212753) bridge and losses related to the chloroaniline moieties. The study of these specific fragments helps in confirming the identity of the parent compound and in elucidating the structures of its transformation products, such as hydroxylated or acetylated metabolites. nih.govdocumentsdelivered.com While MS/MS is highly effective for identifying the type of metabolic conjugation (e.g., glucuronidation, acetylation), pinpointing the exact location of the modification on the molecule may sometimes require complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 267.04 | 142.02 | C7H7ClN | Cleavage of the methylene bridge, yielding a protonated chloroaminobenzyl fragment or chloroaniline fragment. |

| 267.04 | 126.02 | C7H9ClN2 | Loss of one chloroaniline ring. |

| 267.04 | 91.05 | C7H6Cl2N2 | Fragment corresponding to a tropylium (B1234903) ion or related aromatic structures. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. measurlabs.com This precision allows for the determination of an analyte's elemental formula. While a standard mass spectrometer might identify two different compounds with the same nominal mass of 121 Da, HRMS can differentiate them by their exact masses, for example, 121.0196 Da versus 121.0526 Da.

For 2,2'-Methylenebis(6-chloroaniline) (C₁₃H₁₂Cl₂N₂), HRMS can confirm the molecular formula by providing an experimental mass that closely matches the theoretical exact mass. This capability is invaluable for identifying unknown transformation products, where the addition of functional groups (e.g., hydroxylation, +O; acetylation, +C₂H₂O) results in specific mass shifts. researchgate.net Instruments like Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high mass resolution. researchgate.netnih.gov The high accuracy of HRMS provides a high degree of confidence in the identification of the parent compound and its metabolites in complex environmental or biological samples. measurlabs.comnih.gov

| Attribute | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂Cl₂N₂ |

| Nominal Mass | 266 Da |

| Monoisotopic (Exact) Mass | 266.0378 Da |

| Calculated [M+H]⁺ | 267.0456 Da |

Isotope Dilution Mass Spectrometry for Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for achieving highly accurate and precise quantification of an analyte. nih.gov The technique involves adding a known amount of an isotopically labeled version of the target compound (e.g., containing ¹³C, ²H, or ¹⁵N) to the sample as an internal standard. canada.ca This labeled standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

Because the internal standard and the analyte behave identically during sample preparation, extraction, and ionization, any sample loss or matrix effects will affect both compounds equally. nih.gov By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, a highly reliable quantification can be achieved. This approach has been successfully applied to the analysis of related compounds, where deuterium-labeled standards are used for the GC-MS determination of MOCA in urine. rsc.org This methodology provides a robust framework for the precise measurement of 2,2'-Methylenebis(6-chloroaniline) concentrations in various samples.

Spectroscopic Techniques for Structural Characterization and Confirmation in Chemical Research

While mass spectrometry is excellent for detection and formula determination, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the unambiguous elucidation and confirmation of the detailed molecular structure of 2,2'-Methylenebis(6-chloroaniline) in chemical research.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. It provides information on the chemical environment of specific nuclei, such as ¹H (proton) and ¹³C. The resulting spectrum shows signals (resonances) at different chemical shifts, which correspond to the unique electronic environments of the nuclei. nih.gov

For 2,2'-Methylenebis(6-chloroaniline), a ¹H NMR spectrum would reveal distinct signals for the aromatic protons on the benzene (B151609) rings, the protons of the amine (-NH₂) groups, and the protons of the central methylene (-CH₂-) bridge. The integration of these signals provides the ratio of protons of each type, while the splitting patterns (multiplicity) give information about neighboring protons. Similarly, a ¹³C NMR spectrum would show separate signals for each unique carbon atom in the molecule. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can further establish the connectivity between different parts of the molecule, providing definitive structural confirmation. This level of detail is crucial for distinguishing between isomers and for identifying the exact site of modification in transformation products. nih.gov

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Aromatic Protons (CH) | 6.6 - 7.3 | The exact shifts depend on the position relative to the -NH₂ and -Cl groups. Complex splitting patterns are expected. |

| Amine Protons (NH₂) | ~3.5 - 4.5 | Broad signal, shift can be variable and dependent on solvent and concentration. |

| Methylene Protons (CH₂) | ~3.8 - 4.2 | Typically a singlet, connecting the two aromatic rings. |

| Aromatic Carbons (C-Cl, C-N, C-C, C-H) | 115 - 150 | A distinct signal for each unique carbon environment. |

| Methylene Carbon (CH₂) | ~30 - 40 | Signal for the bridging carbon atom. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific chemical bonds and functional groups absorb infrared radiation or scatter light (Raman) at characteristic frequencies. dtic.mil This allows for the rapid identification of the functional groups present in a sample.

In the analysis of 2,2'-Methylenebis(6-chloroaniline), an IR spectrum would prominently feature absorption bands corresponding to:

N-H stretching: Typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amine groups.

C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene bridge appear just below 3000 cm⁻¹.

C=C stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings.

C-N stretching: Found in the 1250-1350 cm⁻¹ region.

C-Cl stretching: Typically observed in the fingerprint region, below 800 cm⁻¹.

Raman spectroscopy provides similar information but is particularly sensitive to non-polar bonds, offering complementary data on the carbon backbone and C-C stretching modes. dtic.mil Together, these techniques provide a quick and effective means of confirming the presence of key functional groups, verifying the identity of a synthesized standard of 2,2'-Methylenebis(6-chloroaniline) or its transformation products.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3010 - 3100 |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Amine | C-N Stretch | 1250 - 1350 |

| Aryl Halide | C-Cl Stretch | 600 - 800 |

Method Validation, Quality Assurance, and Interlaboratory Comparisons in 2,2'-Methylenebis(6-chloroaniline) Analysis

The reliable quantification of 2,2'-Methylenebis(6-chloroaniline) at trace levels is critically dependent on the implementation of robust analytical methodologies. To ensure the accuracy and comparability of data, comprehensive method validation, stringent quality assurance protocols, and participation in interlaboratory comparison studies are indispensable. These elements form the bedrock of analytical data integrity, particularly in the context of environmental and biological monitoring where the decisions based on these data have significant implications.

Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For the trace analysis of 2,2'-Methylenebis(6-chloroaniline), this involves a thorough evaluation of several key performance parameters. While specific validation data for 2,2'-Methylenebis(6-chloroaniline) is not extensively published, the validation parameters for the closely related and more commonly studied isomer, 4,4'-methylenebis(2-chloroaniline) (MBOCA), provide a strong indication of the expected performance of analytical methods.

Key validation parameters include:

Linearity: This establishes the range over which the analytical method provides results that are directly proportional to the concentration of the analyte. For instance, a gas chromatography-electron capture detection (GC-ECD) method for MBOCA in urine demonstrated linearity in the range of 1-100 µg/L with a correlation coefficient greater than 0.999. mocacognition.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. A GC-ECD method reported an LOD of 0.3 µg/L and an LOQ of 1 µg/L for MBOCA in urine. mocacognition.com A more sensitive liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the simultaneous analysis of MOCA and its acetylated metabolite in urine achieved an LOQ of 1.0 ng/mL for MOCA. sciex.com

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, while precision describes the degree of agreement among a series of measurements. For the GC-ECD method for MBOCA, intraday accuracy was reported as 90.5-100.3% of the nominal value, with intraday precision (relative standard deviation) of 0.3-2.4%. mocacognition.com Interday accuracy and precision were 87.8-100.2% and 0.3-4.1%, respectively. mocacognition.com

Recovery: This parameter assesses the efficiency of the sample preparation and extraction process. The GC-ECD method for MBOCA demonstrated a recovery of 94-99%. mocacognition.com

The following table summarizes typical method validation parameters for the analysis of a related aromatic amine, providing a benchmark for methods targeting 2,2'-Methylenebis(6-chloroaniline).

| Parameter | GC-ECD Method for MBOCA in Urine | LC/MS/MS Method for MOCA in Urine |

| Linearity Range | 1-100 µg/L | Not Specified |

| Correlation Coefficient (r²) | >0.999 | >0.99 |

| Limit of Detection (LOD) | 0.3 µg/L | Not Specified |

| Limit of Quantitation (LOQ) | 1 µg/L | 1.0 ng/mL |

| Intraday Accuracy | 90.5-100.3% | Not Specified |

| Intraday Precision (RSD) | 0.3-2.4% | Not Specified |

| Interday Accuracy | 87.8-100.2% | Not Specified |

| Interday Precision (RSD) | 0.3-4.1% | Not Specified |

| Recovery | 94-99% | Not Specified |

Quality Assurance

A robust quality assurance (QA) program is essential for minimizing errors and ensuring that analytical results are of known and defensible quality. nih.gov This encompasses a wide range of practices that are implemented throughout the entire analytical process, from sample collection to data reporting. nih.gov Key components of a QA program for the analysis of 2,2'-Methylenebis(6-chloroaniline) include:

Standard Operating Procedures (SOPs): The use of detailed and validated SOPs for all aspects of the analysis, including sample preparation, instrument operation, and data processing, is fundamental. nih.gov

Certified Reference Materials (CRMs): Where available, CRMs should be used to verify the accuracy of the analytical method.

Quality Control Samples: The regular analysis of quality control (QC) samples, such as blanks, spiked samples, and duplicates, is crucial for monitoring the performance of the method. nih.gov Blanks are used to check for contamination, while spiked samples assess accuracy and recovery. Duplicates are analyzed to evaluate precision.

Instrument Calibration and Maintenance: Regular calibration of analytical instruments using appropriate standards is necessary to ensure accurate quantification. A comprehensive preventative maintenance program should also be in place.

Personnel Training and Proficiency: All personnel involved in the analysis must be adequately trained and their proficiency regularly assessed.

The following table outlines key quality assurance practices in an analytical laboratory.

| QA Practice | Purpose |

| Standard Operating Procedures (SOPs) | Ensures consistency and reproducibility of the analytical process. |

| Certified Reference Materials (CRMs) | Provides an independent measure of the accuracy of the analytical method. |

| Method Blanks | Detects contamination introduced during the analytical process. |

| Matrix Spikes | Assesses the accuracy of the method in the specific sample matrix. |

| Laboratory Duplicates | Evaluates the precision of the analytical method. |

| Instrument Calibration | Establishes the relationship between the instrument response and the analyte concentration. |

| Preventative Maintenance | Minimizes instrument downtime and ensures optimal performance. |

| Personnel Training | Ensures that analysts are competent to perform the analysis. |

Interlaboratory Comparisons

Interlaboratory comparisons, also known as proficiency testing or round-robin studies, are a critical component of external quality assessment. microbix.com In these studies, a central organizing body distributes identical or highly similar samples to a number of participating laboratories for analysis. researchgate.net The results are then compiled and compared to a reference value, allowing each laboratory to assess its performance relative to its peers. researchgate.net

Participation in interlaboratory comparison studies offers several key benefits:

Independent Assessment of Performance: It provides an objective evaluation of a laboratory's analytical capabilities. researchgate.net

Identification of Methodological Biases: Discrepancies in results can highlight systematic errors in a laboratory's methodology.

Harmonization of Analytical Methods: By identifying sources of variability, these studies can contribute to the standardization and harmonization of analytical methods across different laboratories.

The general process for an interlaboratory comparison study is outlined below:

| Stage | Description |

| Sample Preparation and Distribution | A homogenous batch of the test material is prepared and distributed to participating laboratories. |

| Analysis | Each laboratory analyzes the sample using their own analytical method. |

| Data Submission | The analytical results are submitted to the organizing body. |

| Statistical Analysis | The data is statistically analyzed to determine consensus values and assess the performance of each laboratory. |

| Performance Evaluation | Each laboratory receives a report on its performance, often in the form of a z-score, which indicates the deviation from the consensus value. |

The absence of readily available data from interlaboratory comparisons for 2,2'-Methylenebis(6-chloroaniline) highlights a potential gap in the quality assurance framework for this specific compound. The establishment of such programs would be beneficial for ensuring the comparability and reliability of analytical data generated by different laboratories.

Mechanistic Insights and Computational Studies on 2,2 Methylenebis 6 Chloroaniline Reactions

Reaction Kinetics and Thermodynamics of 2,2'-Methylenebis(6-chloroaniline) Transformations

For example, the kinetics of photocatalytic degradation of other chloroanilines have been described using the Langmuir-Hinshelwood model, which accounts for the reaction occurring on the surface of a photocatalyst. mdpi.com Thermodynamic studies on similar molecules, like 2-chloroaniline (B154045), have explored the interactions in binary mixtures with other chemicals, calculating parameters such as the excess Gibbs energy of activation for viscous flow to understand the nature and strength of intermolecular forces. rsc.org However, specific kinetic and thermodynamic parameters for 2,2'-Methylenebis(6-chloroaniline) are not documented in the available literature.

Quantum Chemical Calculations and Molecular Dynamics Simulations

While quantum chemical calculations and molecular dynamics simulations are powerful tools for investigating the properties of chemical compounds, specific studies focused on 2,2'-Methylenebis(6-chloroaniline) are not present in the surveyed literature. These computational methods are broadly applied in chemical research to provide insights that are often difficult to obtain through experimental means alone.

Prediction of Reaction Pathways and Transition States

There are no available studies that specifically predict the reaction pathways and transition states for 2,2'-Methylenebis(6-chloroaniline). Generally, quantum chemical calculations are employed to map out the potential energy surface of a reaction, identifying the most likely routes from reactants to products. rsc.org This involves locating transition state structures, which are the high-energy points along the reaction coordinate, and calculating their associated energy barriers. nih.gov Such calculations can elucidate the step-by-step mechanism of a chemical transformation. For other complex organic reactions, computational methods have been used to identify key intermediates and transition states, sometimes revealing the influence of catalysts or solvent molecules on the reaction mechanism. nih.gov

Understanding Reactivity and Stability Profiles of 2,2'-Methylenebis(6-chloroaniline)

Specific computational studies on the reactivity and stability profiles of 2,2'-Methylenebis(6-chloroaniline) have not been reported. Quantum chemical methods are frequently used to understand the electronic structure of a molecule, which governs its reactivity and stability. rsc.org Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is often correlated with the chemical stability of a molecule. While these methods have been applied to a wide range of organic molecules, data for 2,2'-Methylenebis(6-chloroaniline) is absent from the available research.

Interactions of 2,2'-Methylenebis(6-chloroaniline) with Environmental Colloids and Particulate Matter

There is a lack of specific research on the interactions between 2,2'-Methylenebis(6-chloroaniline) and environmental colloids or particulate matter. The fate and transport of organic pollutants in the environment are often influenced by their association with suspended particles and colloidal matter in soil and water. Molecular dynamics simulations can be a valuable tool to study these interactions at a molecular level. nih.gov Such simulations can model the adsorption of molecules onto the surfaces of environmental solids, providing insights into the strength and nature of the binding. However, no such studies have been published for 2,2'-Methylenebis(6-chloroaniline).

Due to the absence of specific research data for 2,2'-Methylenebis(6-chloroaniline) in the public domain, no data tables can be generated.

Future Research Trajectories and Interdisciplinary Challenges in 2,2 Methylenebis 6 Chloroaniline Studies

Development of Novel Analytical Approaches for Environmental Monitoring and Research

Effective monitoring is the cornerstone of managing the environmental presence of 2,2'-Methylenebis(6-chloroaniline). While established methods exist, future research must focus on creating more rapid, cost-effective, and field-deployable analytical tools. The complexity of environmental matrices (water, soil, sediment) and biological samples (urine, blood) demands innovations beyond traditional laboratory-based techniques.

Current research has established various methods for the detection of this compound, primarily in occupational settings through biological monitoring. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques. nih.govnih.govcapes.gov.br For instance, a validated method using gas chromatography-electron capture detection (GC-ECD) has been developed for determining urinary levels of the compound, which is crucial for assessing worker exposure. nih.govresearchgate.net This method involves liquid-liquid extraction after alkaline hydrolysis, followed by derivatization. nih.govresearchgate.net Similarly, HPLC coupled with an electrochemical detector has been successfully used to measure the compound in urine. nih.gov

Future advancements should aim to:

Enhance Sensitivity and Lower Detection Limits: Developing methods with lower limits of detection (LOD) and quantification (LOQ) is critical for identifying trace amounts in environmental compartments far from industrial sources.

Improve Portability and Speed: The development of portable sensors and passive sampling devices could allow for real-time, on-site monitoring, providing immediate data for risk assessment and remediation efforts. pjoes.com

Miniaturization: Applying the principles of green analytical chemistry, such as the miniaturization of analytical procedures, can reduce solvent and reagent consumption, waste generation, and energy use. researchgate.net

Simultaneous Detection: Creating methods capable of simultaneously detecting the parent compound and its various transformation products will provide a more holistic view of its environmental impact.

Comparison of Selected Analytical Methods for 2,2'-Methylenebis(6-chloroaniline)

| Analytical Technique | Matrix | Key Performance Metrics | Reference |

|---|---|---|---|

| Gas Chromatography-Electron Capture Detection (GC-ECD) | Urine | LOD: 0.3 µg/L; LOQ: 1 µg/L; Linearity Range: 1-100 µg/L; Recovery: 94-99% | nih.gov |

| High-Performance Liquid Chromatography (HPLC) with Electrochemical Detector | Urine | Detected levels from 2.4 to 96.6 µg/g creatinine (B1669602) in post-shift samples. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Urine | Validated method used for routine biological monitoring and establishing guidance values. | capes.gov.br |

Elucidation of Complex Environmental Transformation Networks and Product Fate

Once released into the environment, 2,2'-Methylenebis(6-chloroaniline) can undergo a series of transformations through biotic and abiotic processes. Understanding these complex pathways and the ultimate fate of the resulting products is a significant research challenge. The transformation products may have different toxicity profiles and environmental mobility compared to the parent compound.

Metabolic studies have shown that one of the initial transformation steps involves hydroxylation. nih.gov In vitro studies using liver microsomes from various species have identified both N-hydroxy and ortho-hydroxy metabolites. nih.gov The N-hydroxylated metabolite, in particular, is of interest as it has been shown to be a reactive species capable of binding to DNA, forming adducts that are implicated in carcinogenic processes. nih.gov

Bacterial degradation is another critical transformation route. Research on analogous aromatic amines, such as chloroanilines and toluidines, demonstrates that microbes can degrade these compounds, often initiating the process through dioxygenase enzymes that hydroxylate the aromatic ring to form catechols. nih.govfrontiersin.org These catechols are then subject to ring cleavage, either through an ortho- or meta-cleavage pathway, which breaks down the aromatic structure. nih.govfrontiersin.org The specific pathway utilized can depend on the bacterial strain and the specific structure of the chlorinated amine. nih.gov

Future research in this area should focus on:

Identifying Unknown Metabolites: Using high-resolution mass spectrometry and NMR to identify the full spectrum of degradation products in various environmental media.

Mapping Degradation Pathways: Investigating the specific microbial species and enzymes responsible for the breakdown of 2,2'-Methylenebis(6-chloroaniline) and charting the complete degradation networks.

Assessing Product Toxicity and Persistence: Evaluating the environmental risk posed not just by the parent compound but by its entire suite of transformation products.

Known and Potential Transformation Products of 2,2'-Methylenebis(6-chloroaniline) and Related Amines

| Parent Compound | Transformation Process | Identified Products/Intermediates | Significance | Reference |

|---|---|---|---|---|

| 2,2'-Methylenebis(6-chloroaniline) | Microsomal Metabolism | N-hydroxy-MOCA, o-hydroxy-MOCA | Phase I metabolic activation; N-hydroxy metabolite is a reactive species. | nih.gov |

| N-hydroxy-MOCA | DNA Interaction | N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol | Formation of DNA adducts linked to potential carcinogenicity. | nih.gov |

| Chlorinated Anilines (analogs) | Bacterial Degradation | Chlorocatechols | Key intermediate in microbial degradation pathways. | frontiersin.org |

| 3-Chloro-2-methylaniline (analog) | Bacterial Co-metabolism | Chlorinated meta-cleavage product | Accumulation as a dead-end metabolite indicates incomplete degradation. | nih.gov |

Integration of Computational and Experimental Methodologies for Comprehensive Understanding

The complexity of the environmental and biological interactions of 2,2'-Methylenebis(6-chloroaniline) necessitates a research approach that combines experimental work with computational modeling. This integrated strategy can provide a deeper, mechanistic understanding that is often unattainable through experiments alone. Computational chemistry and bioinformatics offer powerful tools to predict properties, simulate interactions, and guide experimental design. researchgate.netfrontiersin.org

For instance, Density Functional Theory (DFT) calculations can be used to study the geometries, bond characteristics, and interaction energies of the molecule and its metabolites. researchgate.net This approach has been successfully applied to the related compound 2-chloroaniline (B154045) to understand its intermolecular interactions. researchgate.net Such calculations can help predict the most likely sites for metabolic attack or environmental degradation. Molecular docking and molecular dynamics (MD) simulations can model the interaction of 2,2'-Methylenebis(6-chloroaniline) and its metabolites with biological macromolecules like enzymes and DNA. chemrxiv.org This can elucidate the mechanisms of bioaccumulation and toxicity.

Furthermore, pathway prediction tools in bioinformatics can help map potential biodegradation routes based on known microbial enzymes and metabolic rules, guiding laboratory experiments to confirm these pathways. frontiersin.org

Key future directions for this integrated approach include:

Predictive Toxicology: Using Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicological properties of unstudied transformation products.

Reaction Mechanism Simulation: Employing quantum chemical calculations to model the reaction mechanisms of degradation and metabolism, identifying transition states and reaction energetics. mdpi.com

Environmental Fate Modeling: Developing comprehensive models that integrate physicochemical properties, transformation kinetics, and environmental transport parameters to predict the compound's behavior in ecosystems.

Sustainable Synthesis and Green Engineering Perspectives for 2,2'-Methylenebis(6-chloroaniline) and its Derivatives

The traditional synthesis of 2,2'-Methylenebis(6-chloroaniline) involves the condensation of ortho-chloroaniline with formaldehyde (B43269), typically using hydrochloric acid. who.intgoogle.com While effective, industrial chemical synthesis is increasingly scrutinized for its environmental footprint, including energy consumption, waste generation, and the use of hazardous reagents. patsnap.commdpi.com Applying the principles of green chemistry and engineering to the synthesis of this compound and its derivatives is a critical future challenge.

Green chemistry seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For aromatic amines, this can involve several strategies:

Alternative Catalysts: Replacing traditional acid catalysts with more benign and recyclable alternatives like zeolites or Brønsted acidic ionic liquids. researchgate.net

Greener Solvents: Using water or other environmentally friendly solvents instead of volatile organic compounds. google.com

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis, which can dramatically reduce reaction times. researchgate.net

Atom Economy: Designing synthesis routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

For example, a greener route to chloroanilines, the precursor for 2,2'-Methylenebis(6-chloroaniline), involves the catalytic hydrogenation of chloronitroarenes using metal-free catalysts, which avoids the use of harsh reducing agents and the production of large amounts of waste. mdpi.com Another innovative approach involves a one-pot synthesis method that utilizes water as the reaction solvent, significantly improving the environmental profile of the process. google.com These green principles can be extended to the entire lifecycle of the product, from synthesis to end-of-life management, embodying a holistic green engineering perspective.

Comparison of Synthesis Strategies for Aromatic Amines

| Strategy | Traditional Approach | Potential Green Alternative | Key Advantage of Green Alternative |

|---|---|---|---|

| Catalysis | Strong mineral acids (e.g., HCl) | Zeolites, ionic liquids, metal-free carbon catalysts | Reduced corrosivity, potential for catalyst recycling, milder reaction conditions. mdpi.comresearchgate.net |

| Reaction Conditions | High temperature and pressure, long reaction times | Microwave irradiation, ambient temperature | Significant reduction in energy consumption and reaction time. researchgate.net |

| Solvents | Organic solvents (e.g., dichloromethane) | Water, solvent-free conditions | Eliminates hazardous solvent use and waste. researchgate.netgoogle.com |

| Precursor Synthesis | Methods producing significant waste (e.g., Béchamp reduction) | Catalytic hydrogenation of nitro-precursors | High chemoselectivity and reduced waste streams. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.